3-(Aminomethyl)hexanoic acid, also known as 3-(aminomethyl)-5-methylhexanoic acid, is an organic compound classified as an amino acid. It features an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a hexanoic acid backbone, with a methyl group located at the fifth carbon position. This compound is chiral, possessing two enantiomers, which are denoted by their specific configurations. The systematic name for this compound is (3R)-3-(aminomethyl)-5-methylhexanoic acid, and it has the chemical formula with a molecular weight of approximately 159.23 g/mol .
3-(Aminomethyl)hexanoic acid can be sourced from various chemical suppliers and databases, including BenchChem and LookChem. It is classified under the category of amino acids, which are vital for numerous biological processes. Its structural characteristics place it within the broader family of amino acids that are used in both synthetic and natural pathways .
The synthesis of 3-(aminomethyl)hexanoic acid can be achieved through several methods:
The alkylation process requires careful control of temperature and pressure to ensure optimal yields. The reductive amination method is favored for its simplicity and efficiency, allowing for high-purity products with minimal by-products .
The molecular structure of 3-(aminomethyl)hexanoic acid consists of:
3-(Aminomethyl)hexanoic acid is capable of undergoing various chemical reactions:
These reactions require specific reagents and conditions to proceed efficiently, often involving catalysts or controlled environments to enhance yield and purity .
LogP values indicate moderate lipophilicity, which influences its bioavailability and interaction with biological membranes .
3-(Aminomethyl)hexanoic acid has significant applications in scientific research and pharmaceutical development:
This compound's versatility underscores its importance in both academic research and industrial applications, highlighting its potential in drug formulation and therapeutic development .
The synthesis of enantiomerically pure 3-(aminomethyl)-5-methylhexanoic acid (pregabalin) remains a significant challenge in pharmaceutical chemistry due to the strict stereochemical requirements for biological activity. This section details advanced synthetic strategies for achieving high enantiomeric enrichment in the target molecule.
Diastereoselective alkylation using chiral auxiliaries enables precise stereocontrol in pregabalin synthesis. A prominent approach involves reacting 3-isobutylglutaric anhydride with enantiopure (S)-(−)-1-phenylethylamine at low temperatures (−40°C to −15°C). This kinetically controlled reaction selectively yields the (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylethyl]amino}ethyl)hexanoic acid diastereomer [1] [7]. Key process parameters include:
The resolved (3S)-diastereomer undergoes Hofmann rearrangement (Br₂/NaOH) or Curtius degradation to furnish (S)-pregabalin. A major limitation is the inherent 50% maximum yield from classical resolution, necessitating efficient racemization protocols for the undesired (R)-diastereomer to improve atom economy [2] [7].
Table 1: Chiral Auxiliary-Mediated Resolution of 3-Isobutylglutaric Derivatives
| Chiral Resolving Agent | Solvent | Temperature (°C) | Diastereomeric Excess (% de) | Yield (%) |
|---|---|---|---|---|
| (S)-(-)-1-Phenylethylamine | Toluene | -40 to -15 | >98 | 73 |
| (S)-(-)-1-Phenylethylamine | Toluene/EtOAc | -40 to -50 | >95 | 85* |
| (S)-(-)-1-Phenylethylamine | Toluene | -40 to -50 | >95 | 80* |
*Following acidification and hot solvent extraction [1] [6] [7].
Direct asymmetric hydrogenation of prochiral olefins offers an atom-efficient route to chiral nitrile precursors. A critical advancement involves hydrogenating ethyl (Z)-3-cyano-5-methylhex-2-enoate using chiral Rh or Ru catalysts. Nickel complexes with chiral phosphines (e.g., DuPHOS, BINAP derivatives) achieve exceptional enantioselectivity under milder conditions (<50 psi H₂) [4] [7].
The resulting (S)-ethyl 3-cyano-5-methylhexanoate is hydrolyzed to the β-cyano acid and subsequently reduced to (S)-pregabalin via catalytic hydrogenation (Raney Ni, H₂) or borane reagents. This route achieves overall yields of 65-75% with ee values consistently >99% [4] [7].
Table 2: Catalytic Asymmetric Hydrogenation of Ethyl 3-Cyano-5-methylhex-2-enoate
| Catalyst System | H₂ Pressure (psi) | Solvent | Substrate Isomer | ee (%) | Conversion (%) |
|---|---|---|---|---|---|
| Ni/(R,R)-DuPHOS | 30-50 | DMF | (Z) | >99.5 | >99 |
| Rh/(S)-BINAP | 100 | MeOH | (Z) | 97.2 | 98 |
| Ru/(S,S)-Me-DuPHOS | 15 | DMSO | (Z) | 98.8 | 100 |
| Ni/(R)-BINAP | 50 | i-PrOH | (E) | 82.5 | 95 |
Biocatalytic methods provide sustainable routes for enantiomer separation. Lipase-catalyzed kinetic resolution of racemic ethyl 3-cyano-5-methylhexanoate using immobilized enzymes (e.g., Candida antarctica lipase B, CAL-B) selectively hydrolyzes the (R)-ester enantiomer [4] [9].
Crucially, efficient racemization of the undesired (R)-3-cyano-5-methylhexanoic acid using mild base (triethylamine, 70°C) allows recycling, pushing theoretical yields towards 100%. The resolved (S)-nitrile intermediate is hydrogenated to (S)-pregabalin [4] [9].
Table 3: Biocatalytic and Chemical Resolution Methods for Racemic Intermediates
| Resolution Method | Resolving Agent | Conditions | Product Obtained | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| Lipase-Catalyzed Hydrolysis | CAL-B (Immobilized) | pH 7 buffer/i-PrOAc, 37°C | (S)-Ethyl 3-cyano-5-methylhexanoate | >99 | 85 |
| Diastereomeric Salt Formation | Cinchonidine | i-PrOH/H₂O, 0-5°C | (S)-3-Cyano-5-methylhexanoic acid | >99 | 85 |
| Lipase-Catalyzed Hydrolysis | PPL (Porcine) | pH 7 buffer/MTBE, 30°C | (S)-Ethyl 3-cyano-5-methylhexanoate | 95 | 40 |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6